molecular formula C12H14ClNO4 B1589356 Methyl 4-acetamido-5-chloro-2-ethoxybenzoate CAS No. 4235-43-2

Methyl 4-acetamido-5-chloro-2-ethoxybenzoate

Cat. No. B1589356
CAS RN: 4235-43-2
M. Wt: 271.69 g/mol
InChI Key: RPOGJJLTBMSAKR-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-5-chloro-2-ethoxybenzoate (MACE) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of benzoic acid and possesses several unique properties that make it a valuable tool for researchers. In

Scientific Research Applications

Antiparasitic and Antibacterial Properties

  • Methyl 4-acetamido-5-chloro-2-ethoxybenzoate and related compounds have been investigated for their antiparasitic activities, particularly in the context of anticoccidial activity. These compounds demonstrate the potential in combating parasitic infections in poultry, with specific derivatives showing significant efficacy (Rogers et al., 1964).
  • Additionally, zinc complexes of benzothiazole-derived Schiff bases, incorporating similar structural motifs, have exhibited antibacterial activity against various pathogenic strains, suggesting potential applications in developing new antimicrobial agents (Chohan et al., 2003).

Environmental Science and Herbicide Metabolism

  • Research on chloroacetamide herbicides, which share a structural resemblance with this compound, has contributed to understanding the environmental behavior and metabolism of these compounds. Studies focus on their carcinogenic potential in rats and their metabolic pathways in human and rat liver microsomes, providing insight into human exposure risks and environmental impact (Coleman et al., 2000).

Analytical Chemistry Applications

  • The development and evaluation of molecularly imprinted polymers (MIPs) for the selective extraction of related compounds from complex matrices like chicken tissue have been explored. These studies underscore the importance of this compound in the field of analytical chemistry, particularly in creating specific and efficient methods for detecting residues of related substances (Khorrami & Edrisi, 2010).

Medicinal Chemistry Synthesis

  • In medicinal chemistry, the synthesis of compounds starting from this compound has led to the development of new molecules with potential antitumor activities. These synthetic endeavors contribute to the discovery of novel therapeutic agents (Yun-jun, 2011).

properties

IUPAC Name

methyl 4-acetamido-5-chloro-2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-4-18-11-6-10(14-7(2)15)9(13)5-8(11)12(16)17-3/h5-6H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOGJJLTBMSAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441173
Record name Methyl 4-acetamido-5-chloro-2-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4235-43-2
Record name Methyl 4-acetamido-5-chloro-2-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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